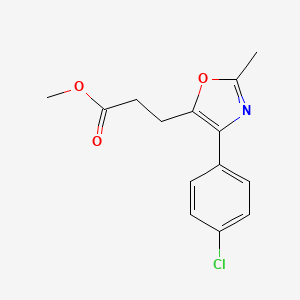
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate
描述
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate is a chemical compound with a complex structure that includes a chlorophenyl group, an oxazole ring, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the final esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
科学研究应用
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Methyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the oxazole ring.
Methyl 3-(2-chlorophenyl)propanoate: Similar but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-(4-bromophenyl)propanoate: Similar but with a bromine atom instead of chlorine.
Uniqueness
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities not found in its simpler analogs.
属性
CAS 编号 |
89150-42-5 |
|---|---|
分子式 |
C14H14ClNO3 |
分子量 |
279.72 g/mol |
IUPAC 名称 |
methyl 3-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoate |
InChI |
InChI=1S/C14H14ClNO3/c1-9-16-14(10-3-5-11(15)6-4-10)12(19-9)7-8-13(17)18-2/h3-6H,7-8H2,1-2H3 |
InChI 键 |
RHPCJIOKZZBQTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(O1)CCC(=O)OC)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
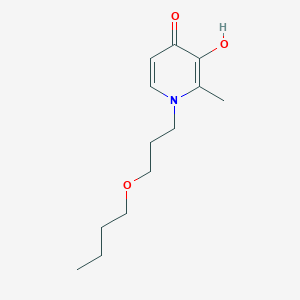


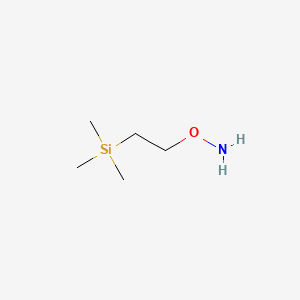
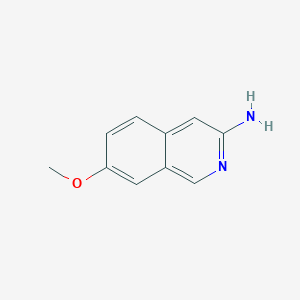
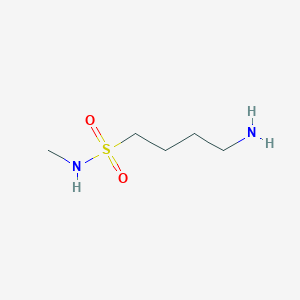


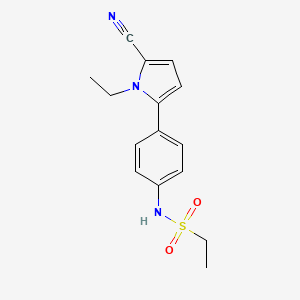
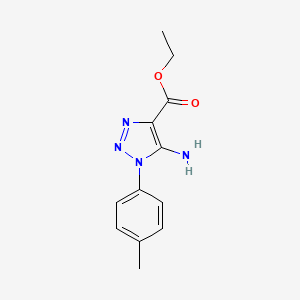
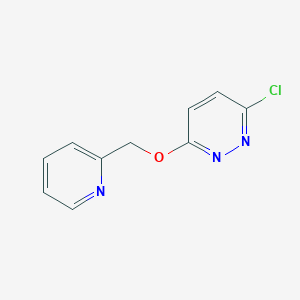
![2-Chloro-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzenamine](/img/structure/B8669623.png)


